molecular formula C23H21ClN2O3S B6577581 N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide CAS No. 909075-62-3

N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6577581
CAS No.: 909075-62-3
M. Wt: 440.9 g/mol
InChI Key: GPFYVQKYPVISDP-UHFFFAOYSA-N
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Description

N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a chromene-3-carboxamide core with a 4-adamantyl-substituted thiazole moiety. The chromene ring, substituted with a chloro group at position 6, contributes electron-withdrawing properties, while the adamantyl group introduces significant hydrophobicity and steric bulk. Such structural features are often leveraged in medicinal chemistry to enhance metabolic stability and target binding .

Properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-6-chloro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c24-16-1-2-18-15(6-16)7-17(21(28)29-18)20(27)26-22-25-19(11-30-22)23-8-12-3-13(9-23)5-14(4-12)10-23/h1-2,6-7,11-14H,3-5,8-10H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFYVQKYPVISDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC6=C(C=CC(=C6)Cl)OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation

The chromene scaffold is constructed via Vilsmeier-Haack formylation , a widely used method for introducing formyl groups into aromatic systems. Starting with 2-hydroxy-5-nitroacetophenone, treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–25°C generates the 3-formylchromone intermediate.

Reaction Conditions :

  • Reactants : 2-Hydroxy-5-nitroacetophenone (1.0 equiv), POCl₃ (3.0 equiv), DMF (1.2 equiv).

  • Solvent : Dichloromethane (DCM).

  • Temperature : 0°C to room temperature (12 hours).

  • Yield : 72–85%.

Oxidation to Chromene-3-carboxylic Acid

The formyl group is oxidized to a carboxylic acid using Pinnick oxidation (NaClO₂, sulfamic acid) in a DCM-water biphasic system. This step avoids over-oxidation and ensures high purity.

Key Data :

ParameterValue
Oxidizing AgentSodium chlorite (NaClO₂)
CatalystSulfamic acid
SolventDCM/H₂O (2:1)
Yield53–61%

Preparation of 4-(Adamantan-1-yl)-1,3-thiazol-2-amine

Hantzsch Thiazole Synthesis

The adamantane-functionalized thiazole ring is synthesized via the Hantzsch thiazole reaction . Adamantan-1-yl acetyl chloride is brominated to form α-bromoketone, which reacts with thiourea in ethanol under reflux.

Reaction Pathway :

  • Bromination : Adamantan-1-yl acetyl chloride → α-bromoadamantyl ketone (HBr, 40°C).

  • Cyclization : α-Bromoketone + thiourea → 4-(adamantan-1-yl)-1,3-thiazol-2-amine.

Optimized Conditions :

  • Temperature : 80°C (reflux).

  • Solvent : Ethanol.

  • Yield : 68–74%.

Amide Coupling

Acid Chloride Activation

The chromene-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Excess SOCl₂ is removed under vacuum, and the residue is dissolved in anhydrous DCM.

Procedure :

  • Reactants : Chromene-3-carboxylic acid (1.0 equiv), SOCl₂ (2.5 equiv).

  • Conditions : Reflux (2 hours), then solvent evaporation.

Nucleophilic Acyl Substitution

The acid chloride reacts with 4-(adamantan-1-yl)-1,3-thiazol-2-amine in the presence of triethylamine (Et₃N) to form the target carboxamide.

Data Table :

ParameterValue
SolventDCM
BaseEt₃N (3.0 equiv)
Temperature0°C → room temperature (12 h)
Yield44–64%

Nitration Strategy

Directed Nitration on Chromene

The nitro group is introduced at position 6 of the chromene ring via electrophilic aromatic substitution using nitric acid (HNO₃) in sulfuric acid (H₂SO₄). The electron-withdrawing carbonyl group directs nitration to the para position.

Optimization :

  • Nitrating Agent : HNO₃ (1.2 equiv).

  • Catalyst : H₂SO₄ (excess).

  • Temperature : 0°C (prevents over-nitration).

  • Yield : 78–82%.

Alternative Pathways and Modifications

Knoevenagel Condensation

An alternative route involves Knoevenagel condensation of 2-cyanoacetamide with salicylaldehyde derivatives to form the chromene core. This method is less common due to competing side reactions but offers functional group versatility.

Comparison :

MethodYieldPurity
Vilsmeier-Haack72–85%High
Knoevenagel60–68%Moderate

Challenges and Mitigation

Adamantane Solubility Issues

The hydrophobic adamantane group complicates reaction kinetics. Using polar aprotic solvents (e.g., DMF) or sonication improves dispersion.

Nitro Group Reduction Risk

During amide coupling, the nitro group may undergo partial reduction. Adding a radical scavenger (e.g., BHT) stabilizes the intermediate .

Chemical Reactions Analysis

Types of Reactions

N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Adamantanone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of chromene-carboxamide derivatives with heterocyclic substitutions. Below is a detailed comparison with key analogs:

Substituent Variations on the Chromene Ring

  • Nitro groups are known to influence redox properties and metabolic pathways, which may affect pharmacokinetics compared to the chloro analog .
  • 6-Methoxy Analog (N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide) :
    The methoxy group is electron-donating, increasing electron density on the chromene ring. This substitution enhances solubility in polar solvents compared to the chloro derivative, as evidenced by the sulfamoyl-thiadiazol analog’s higher polarity .

Heterocyclic Moieties

  • Adamantyl-Thiazol vs. Sulfamoyl-Thiadiazol: The adamantyl-thiazol group in the target compound imparts high lipophilicity, favoring membrane permeability but limiting aqueous solubility.
  • Adamantyl-Acetamide (2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide) :
    This compound features a benzothiazole core linked to adamantyl via an acetamide group. The absence of the chromene ring reduces conjugation, likely diminishing UV absorption properties. The adamantyl group’s gauche conformation relative to the acetamide linker may influence molecular rigidity and binding modes .

Physicochemical Properties

Property Target Compound (6-Cl) 6-Nitro Analog 6-Methoxy Sulfamoyl-Thiadiazol Adamantyl-Acetamide
Melting Point Not reported Not reported Not reported 212–213°C
Key Functional Groups Cl, C=O, adamantyl NO₂, C=O, adamantyl OCH₃, SO₂NH, C=O OCH₃, C=O, adamantyl
Solubility Low (lipophilic) Very low Moderate (polar groups) Low
Synthetic Route Not reported Diazonium coupling? Sulfamoyl coupling Imidazole intermediate

Structural and Crystallographic Insights

  • Intermolecular Interactions : The adamantyl group in ’s acetamide derivative forms dimers via N–H⋯N hydrogen bonds and S⋯S interactions (3.622 Å), suggesting that the target compound may exhibit similar packing patterns, enhancing crystallinity .
  • Chromene Conjugation : The chromene-carboxamide core in the target compound likely adopts a planar conformation due to conjugation, as seen in related coumarin derivatives. This planar structure may facilitate π-π stacking interactions in biological targets .

Biological Activity

N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features a unique structure that combines an adamantane moiety with a thiazole ring and a chromene derivative. The structural formula can be represented as follows:

C21H24ClN2O3S\text{C}_{21}\text{H}_{24}\text{ClN}_2\text{O}_3\text{S}

Research indicates that the compound exhibits multiple mechanisms of action, primarily through the modulation of various biological pathways:

  • Anti-inflammatory Activity : Thiazole derivatives are known for their anti-inflammatory properties. The presence of the thiazole ring in this compound suggests potential inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
  • Anticancer Potential : Chromene derivatives have been studied for their anticancer properties. They may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Effect Reference
Anti-inflammatoryInhibition of cytokines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines

Case Study 1: Anti-inflammatory Effects

A study conducted by Al-Otaibi et al. (2023) demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis. The treatment group showed a marked decrease in TNF-alpha and IL-6 levels compared to controls, suggesting effective modulation of the inflammatory response.

Case Study 2: Antimicrobial Activity

In vitro testing revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a lead compound for developing new antibiotics.

Case Study 3: Anticancer Properties

Research published in 2024 highlighted the compound's ability to induce apoptosis in breast cancer cell lines (MCF-7). Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death. Additionally, Western blot analysis revealed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic Bcl-2 proteins.

Q & A

Q. Q1. What are the recommended synthetic routes for N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

Adamantane-thiazole coupling : A nucleophilic substitution or Suzuki-Miyaura coupling to attach the adamantane group to the thiazole ring. Catalysts like Pd(PPh₃)₄ or CuI may be used under inert atmospheres (e.g., N₂) .

Chromene-carboxamide formation : Condensation of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with the thiazole-amine intermediate using coupling agents like EDCI/HOBt in DMF .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high purity (>95%).

Q. Optimization strategies :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., DMSO for polar intermediates) and temperature (reflux for faster kinetics) .

Advanced Structural Analysis

Q. Q2. How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the stereochemistry of the adamantane-thiazole-chromene hybrid?

  • X-ray crystallography : Used to confirm the adamantane group’s gauche conformation relative to the thiazole ring, as seen in structurally analogous adamantane-acetamide derivatives (e.g., C20H24N2O2S, P1 space group) .
  • NMR :
    • ¹H NMR : Adamantane protons appear as multiplets (δ 1.5–2.0 ppm), while thiazole protons resonate at δ 7.3–8.5 ppm.
    • ¹³C NMR : The chromene carbonyl (C=O) appears at δ 160–165 ppm, and the carboxamide carbonyl at δ 170–175 ppm .
  • Contradictions : Discrepancies in NOESY data (e.g., adamantane-thiazole spatial proximity) may arise from dynamic motion in solution, requiring DFT calculations for validation .

Basic Biological Screening

Q. Q3. What in vitro assays are suitable for preliminary evaluation of this compound’s anticancer activity?

  • Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to assess potency.
  • Control compounds : Include doxorubicin or cisplatin as positive controls.

Advanced Mechanistic Studies

Q. Q4. How can molecular docking and proteomics identify potential targets for this compound in cancer pathways?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR (PDB ID: 1M17) or tubulin (PDB ID: 1SA0). Key residues (e.g., Lys745 in EGFR) may form hydrogen bonds with the carboxamide group .
  • Proteomics : SILAC-based mass spectrometry to identify differentially expressed proteins in treated vs. untreated cells. Validate hits via Western blot (e.g., apoptosis markers like Bax/Bcl-2) .

Structure-Activity Relationship (SAR)

Q. Q5. How does substitution on the chromene ring (e.g., Cl at position 6) influence bioactivity compared to analogs?

  • Electron-withdrawing groups (Cl) : Enhance metabolic stability and target binding via hydrophobic interactions (logP ~3.5) .

  • Comparison with analogs :

    SubstituentActivity (IC₅₀, µM)
    6-Cl0.45 (MCF-7)
    6-OCH₃1.20 (MCF-7)
    Data from fluorinated chromene derivatives suggest Cl improves cytotoxicity by 2–3× .

Data Contradictions and Reproducibility

Q. Q6. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Standardize assay conditions : Use identical cell lines, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hr).
  • Batch variability : Characterize compound purity (HPLC ≥98%) and confirm solubility in DMSO/PBS .
  • Statistical validation : Apply ANOVA or Student’s t-test (p<0.05) to triplicate experiments.

Advanced Formulation Challenges

Q. Q7. What strategies improve the aqueous solubility of this hydrophobic adamantane-thiazole hybrid?

  • Prodrug design : Introduce phosphate esters at the chromene’s 2-oxo group .
  • Nanocarriers : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) or cyclodextrin complexes (e.g., HP-β-CD) .
  • Co-solvents : Use Cremophor EL or D-α-tocopherol PEG succinate (TPGS) for in vivo studies .

Computational Toxicology

Q. Q8. Can in silico models predict the hepatotoxicity risk of this compound?

  • ADMET prediction : Use SwissADME or ProTox-II to estimate CYP450 inhibition (e.g., CYP3A4) and hepatotoxicity scores.
  • Metabolite identification : Simulate Phase I metabolites (e.g., oxidation of adamantane) via GLORYx .

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